molecular formula C21H19F5N4O2S B10837144 (3R,4S)-4-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-amine

(3R,4S)-4-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-amine

Cat. No.: B10837144
M. Wt: 486.5 g/mol
InChI Key: QHYIYIVWHBQJLT-APWZRJJASA-N
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Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

The compound “US9656955, Example 652” has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4S)-4-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects . The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various cellular processes .

Properties

Molecular Formula

C21H19F5N4O2S

Molecular Weight

486.5 g/mol

IUPAC Name

(3R,4S)-4-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-amine

InChI

InChI=1S/C21H19F5N4O2S/c1-29-11-20(27-12-29)33(31,32)30-9-16(13-2-4-14(22)5-3-13)19(10-30)28-15-6-7-18(23)17(8-15)21(24,25)26/h2-8,11-12,16,19,28H,9-10H2,1H3/t16-,19+/m1/s1

InChI Key

QHYIYIVWHBQJLT-APWZRJJASA-N

Isomeric SMILES

CN1C=C(N=C1)S(=O)(=O)N2C[C@@H]([C@H](C2)NC3=CC(=C(C=C3)F)C(F)(F)F)C4=CC=C(C=C4)F

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CC(C(C2)NC3=CC(=C(C=C3)F)C(F)(F)F)C4=CC=C(C=C4)F

Origin of Product

United States

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